molecular formula C23H23FN4O2 B10871400 (4Z)-4-(1-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-(1-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10871400
M. Wt: 406.5 g/mol
InChI Key: DXTGJZWPSGLOJO-UHFFFAOYSA-N
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Description

(4Z)-4-(1-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a 5-fluoro-1H-indole moiety, a methoxyphenyl group, and a pyrazolone core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-(1-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps, including the formation of the indole and pyrazolone cores, followed by their coupling. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-(1-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

(4Z)-4-(1-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate its interactions with biological macromolecules.

    Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of (4Z)-4-(1-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-(1-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
  • (4Z)-4-(1-{[2-(5-bromo-1H-indol-3-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

The uniqueness of (4Z)-4-(1-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 5-fluoro-1H-indole moiety, in particular, may enhance its binding affinity and selectivity for certain molecular targets compared to its analogs.

Properties

Molecular Formula

C23H23FN4O2

Molecular Weight

406.5 g/mol

IUPAC Name

4-[N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-C-methylcarbonimidoyl]-2-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C23H23FN4O2/c1-14(25-11-10-16-13-26-21-9-4-17(24)12-20(16)21)22-15(2)27-28(23(22)29)18-5-7-19(30-3)8-6-18/h4-9,12-13,26-27H,10-11H2,1-3H3

InChI Key

DXTGJZWPSGLOJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC)C(=NCCC3=CNC4=C3C=C(C=C4)F)C

Origin of Product

United States

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